N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7OS/c22-14(9-2-3-10-11(6-9)20-23-19-10)18-12-7-13(16-8-15-12)21-5-1-4-17-21/h1-8H,(H,15,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINXOQXDWWNABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function.
Biological Activity
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring : Contributes to its biological activity through interactions with various biological targets.
- Pyrimidine ring : Known for its role in nucleic acid metabolism.
- Thiadiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
The molecular formula is with a molecular weight of approximately 349.398 g/mol.
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways .
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by interfering with viral replication mechanisms. For example, compounds with similar structures have demonstrated efficacy against various viral targets .
- Anticancer Properties : Research indicates that derivatives of this compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
Efficacy Studies
A summary of key studies evaluating the biological activity of the compound is presented in the table below:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Anticancer Activity
In a study focused on lung cancer cells (A549), the compound was tested for its ability to induce apoptosis. Results indicated a significant decrease in cell viability at concentrations above 15 µM, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Antiviral Effects
A series of experiments evaluated the antiviral efficacy against Hepatitis C virus (HCV). The compound demonstrated potent inhibition of the NS5B RNA polymerase with an IC50 value of 32.2 µM, indicating promising antiviral properties .
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is its potential as an anticancer agent . Research indicates that derivatives containing a pyrimidine ring exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds similar to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide have been identified as selective inhibitors of CDK4/6, which are often overexpressed in various cancers .
Case Study: CDK Inhibition
A study demonstrated that pyrazolopyrimidine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo by targeting CDK pathways. This suggests that the compound could be developed further for cancer therapeutics.
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity . Research has shown that pyrimidine derivatives can possess significant antibacterial and antifungal properties. The structural features of this compound contribute to its effectiveness against various pathogens.
Case Study: Antibacterial Activity
In vitro studies revealed that this compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function, making it a candidate for further investigation as an antibiotic agent.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: In Vivo Anti-inflammatory Studies
Animal models treated with pyrazolopyrimidine derivatives showed reduced inflammation markers compared to control groups. This suggests that this compound may hold promise for treating inflammatory diseases.
Other Biological Activities
The compound also shows potential in other therapeutic areas:
- Antiviral Activity : Some studies have indicated that related compounds can inhibit viral replication, making them candidates for antiviral drug development.
- CNS Activity : Research into compounds with similar structures has revealed potential neuroprotective effects, suggesting possible applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analog: Triazole-Substituted Derivative
Compound : N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Key Difference : Replacement of pyrazole with triazole.
- Solubility: Triazole’s polarity could enhance aqueous solubility compared to pyrazole. Synthetic Accessibility: Pyrazole coupling (as in the target compound) often follows established protocols (e.g., EDC-mediated amidation ), while triazole synthesis may require click chemistry, affecting scalability.
Piperidine-Linked Analogs
Compound : N-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1797592-33-6)
- Key Difference : Pyrimidine replaced with a piperidine-pyridazine system.
- Implications :
- Pharmacokinetics : The piperidine moiety may enhance blood-brain barrier penetration due to increased lipophilicity.
- Molecular Weight : Higher molecular weight (368.5 g/mol vs. ~350–360 g/mol for the target compound) could influence bioavailability.
Thiazole Carboxamide Derivatives
Compound: Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide)
- Key Differences :
- Core Structure : Thiazole instead of benzo[c][1,2,5]thiadiazole.
- Substituents : Chlorophenyl and piperazine groups.
- Implications :
- Target Specificity : Dasatinib’s thiazole-carboxamide structure targets tyrosine kinases (e.g., BCR-ABL), suggesting the target compound’s benzo[c]thiadiazole core may engage distinct biological pathways.
- Synthetic Routes : Both compounds employ EDC-mediated amidation , but Dasatinib’s multi-step synthesis highlights complexity in scaling compared to simpler pyrazole derivatives.
Anti-Tubercular Carboxamides
Compound : ND-11543 (Imidazo[2,1-b]thiazole-5-carboxamide derivative)
- Key Differences :
- Core Structure : Imidazo[2,1-b]thiazole vs. benzo[c]thiadiazole.
- Substituents : Trifluoromethylpyridinyl-piperazine.
- Lipophilicity: The trifluoromethyl group in ND-11543 increases logP, whereas the target compound’s pyrazole may balance polarity.
Comparative Data Table
Q & A
Q. What are the optimal conditions for synthesizing N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide?
- Methodological Answer : The synthesis involves coupling pyrazole-pyrimidine intermediates with benzo[c][1,2,5]thiadiazole-carboxylic acid derivatives. Key steps include:
- Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilic substitution (e.g., K₂CO₃ in DMF for deprotonation and activation) .
- Coupling agents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation between the acid and amine intermediates.
- Reaction monitoring : Track progress via TLC or HPLC, focusing on the disappearance of starting materials (retention time shifts indicate product formation) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Combine multiple analytical techniques:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., pyrimidine protons at δ 8.5–9.0 ppm; benzo-thiadiazole protons at δ 7.5–8.5 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z).
- HPLC purity : Use C18 columns with acetonitrile/water mobile phases; aim for >95% purity .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability or impurity profiles. Mitigate via:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ benchmarking).
- Impurity profiling : Quantify by-products (e.g., unreacted pyrazole intermediates) using LC-MS and assess their bioactivity .
- Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05) to confirm potency .
Q. How can molecular docking predict this compound’s interaction with kinase targets?
- Methodological Answer : Use computational tools to model binding:
- Protein preparation : Retrieve kinase structures (e.g., PDB ID 2H8H for Abl1), remove water, add hydrogens, and optimize side chains with software like Schrödinger Maestro.
- Docking parameters : Apply Glide SP/XP scoring for ligand flexibility; validate with co-crystallized ligands (RMSD < 2.0 Å) .
- Key interactions : Identify hydrogen bonds (e.g., pyrimidine N with kinase hinge region) and hydrophobic contacts (e.g., benzo-thiadiazole with DFG motif) .
Q. What structural modifications enhance solubility without compromising activity?
- Methodological Answer : Optimize physicochemical properties via:
- Bioisosteric replacement : Substitute the benzo-thiadiazole with a sulfonamide group to improve aqueous solubility .
- PEGylation : Introduce polyethylene glycol (PEG) chains at the pyrazole nitrogen to increase hydrophilicity .
- Salt formation : Test hydrochloride or sodium salts for enhanced dissolution profiles .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
- Methodological Answer : Conduct systematic SAR studies by:
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the pyrimidine ring .
- Activity clustering : Group compounds by IC₅₀ values (e.g., <100 nM vs. >1 µM) and correlate with substituent electronic/steric properties .
- 3D-QSAR models : Use CoMFA/CoMSIA to map steric/electrostatic fields driving activity .
Contradiction Analysis & Troubleshooting
Q. Why do synthesis yields vary significantly across studies?
- Methodological Answer : Yield discrepancies (~30–75%) stem from:
- Reaction scale : Milligram-scale reactions often underperform due to inefficient mixing or heat transfer vs. gram-scale .
- Catalyst loading : Excess K₂CO₃ (beyond 1.2 eq.) can promote side reactions (e.g., hydrolysis of pyrimidine intermediates) .
- Temperature control : Maintain ≤60°C during coupling to prevent decomposition of the benzo-thiadiazole moiety .
Q. How to address conflicting cytotoxicity data in different cancer cell lines?
- Methodological Answer : Investigate mechanisms via:
- Target engagement assays : Measure kinase inhibition (e.g., c-Src, Abl1) in lysates from resistant vs. sensitive cell lines .
- Metabolic stability : Test compound degradation in liver microsomes; poor stability in certain cell media may reduce apparent potency .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets contributing to variability .
Method Validation & Optimization
Q. What protocols validate HPLC methods for purity analysis?
- Methodological Answer : Follow ICH guidelines:
- Linearity : Test 50–150% of target concentration (R² ≥ 0.995).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ).
- Precision : Repeat intra-/inter-day analyses (RSD < 2%).
- Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess retention time stability .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
Conduct accelerated stability testing: - pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation products.
- Oxidative stress : Add H₂O₂ (0.3%) to simulate ROS-rich environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
